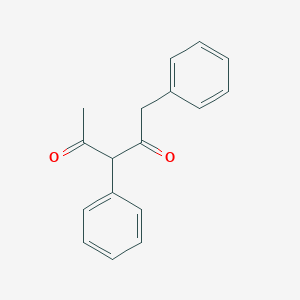

1,3-Diphenyl-2,4-pentanedione

Description

Structure

3D Structure

Properties

CAS No. |

19588-08-0 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1,3-diphenylpentane-2,4-dione |

InChI |

InChI=1S/C17H16O2/c1-13(18)17(15-10-6-3-7-11-15)16(19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3 |

InChI Key |

ZRPKYWOSTUYAPU-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |

Synonyms |

1,3-Diphenyl-2,4-pentanedione |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diphenyl 2,4 Pentanedione and Its Analogues

Established Classical Synthetic Routes

Acetylation-Based Syntheses from Ketone Precursors

A well-established method for the synthesis of β-diketones involves the acetylation of ketone precursors. One such procedure is the boron trifluoride-catalyzed acetylation of ketones with acetic anhydride. orgsyn.orgorgsyn.org In this method, the ketone is first converted to its more stable enol acetate (B1210297). orgsyn.orgorgsyn.org Subsequent acetylation of this enol acetate, catalyzed by boron trifluoride, yields the enol acetate of a β-diketone. This intermediate is then cleaved by boron trifluoride to form the desired β-diketone. orgsyn.orgorgsyn.org

For instance, 1,3-diphenyl-2,4-pentanedione can be synthesized from dibenzyl ketone with a reported yield of 72%. orgsyn.orgorgsyn.org This method has been successfully applied to a variety of other ketones to produce their corresponding β-diketones. orgsyn.orgorgsyn.org

Table 1: Examples of β-Diketones Synthesized via Acetylation of Ketone Precursors orgsyn.orgorgsyn.org

| Ketone Precursor | β-Diketone Product | Yield (%) |

| Dibenzyl Ketone | This compound | 72 |

| Cyclohexanone | 2-Acetylcyclohexanone | 73 |

| Cyclopentanone | 2-Acetylcyclopentanone | 80 |

| 3-Pentanone | 3-Methyl-2,4-hexanedione | 81 |

| Acetophenone | Benzoylacetone | 70 |

| Phenylacetone | 3-Phenyl-2,4-pentanedione (B1582117) | 68 |

| 2-Pentanone | 3-Ethyl-2,4-pentanedione | 57 |

| 2-Butanone | 3-Methyl-2,4-pentanedione (B1204033) | 48 |

| 3-Methyl-2-butanone | 3,3-Dimethyl-2,4-pentanedione | 40-48 |

Another classical approach is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.comgeeksforgeeks.orgwikipedia.org This reaction, named after Rainer Ludwig Claisen, produces a β-keto ester or a β-diketone. byjus.comwikipedia.org The mechanism involves the formation of an enolate ion, which then acts as a nucleophile. geeksforgeeks.orgtutorchase.com

Alkylation and Arylation Approaches via Enolate Intermediates

The alkylation and arylation of enolate intermediates provide another versatile route to substituted β-diketones. Enolates, formed by the deprotonation of a β-dicarbonyl compound, can act as nucleophiles in SN2 reactions with alkyl halides. libretexts.org This process allows for the introduction of an alkyl group at the α-position. libretexts.org

A general method for the γ-arylation of β-diketones involves the use of diaryliodonium salts. For example, 1-phenyl-2,4-pentanedione has been synthesized by the phenylation of the dianion of 2,4-pentanedione. orgsyn.org This approach has also been extended to synthesize other γ-aryl-β-diketones with various substituted diaryliodonium salts. orgsyn.org

The malonic ester synthesis is a related classical method that utilizes the alkylation of the enolate of diethyl malonate. libretexts.org While primarily used for synthesizing carboxylic acids, the principles of enolate alkylation are directly applicable to the synthesis of more complex dicarbonyl compounds. libretexts.org

Novel and Advanced Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. kyoto-u.ac.jp These methods offer high efficiency and functional group tolerance. The Suzuki cross-coupling reaction, for instance, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles are applicable. For example, palladium-catalyzed reactions have been used in the synthesis of 3-alkylphthalides from o-bromobenzaldehyde and 1,3-dicarbonyl compounds. researchgate.net Additionally, palladium-phosphine complexes have been employed in allylic substitution reactions involving 1,3-dicarbonyl nucleophiles. kyoto-u.ac.jp 3-Methyl-2,4-pentanedione is known to participate in the asymmetric substitution of 1,3-diphenyl-2-propenyl acetate, a reaction catalyzed by amphiphilic resin-supported monodentate phosphine-palladium complexes. sigmaaldrich.com

Alternative Reactant Systems for Carbon-Carbon Bond Formation

Research continues to explore alternative reactant systems to broaden the scope and improve the efficiency of β-diketone synthesis. One area of investigation involves the use of different acylating agents and catalysts. The direct condensation of 1,3-diketones with hydrazines in the presence of an acidic catalyst like Mg(ClO4)2 represents a straightforward procedure for the synthesis of pyrazoles, which are derived from β-dicarbonyls. chalcogen.ro

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound and its analogues is governed by fundamental mechanistic principles of organic chemistry. The Claisen condensation, a key reaction in this context, proceeds through a well-understood mechanism. byjus.comgeeksforgeeks.org

The reaction is initiated by the deprotonation of an α-proton from an ester or ketone by a strong base, leading to the formation of a resonance-stabilized enolate ion. wikipedia.orgtutorchase.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate. geeksforgeeks.orgtutorchase.com The subsequent collapse of this intermediate results in the expulsion of an alkoxide leaving group, forming the β-dicarbonyl product. tutorchase.com A crucial aspect of the Claisen condensation is that the reaction requires a stoichiometric amount of base because the resulting β-keto ester or β-diketone is more acidic than the starting materials and is deprotonated by the alkoxide, driving the reaction to completion. wikipedia.orgmasterorganicchemistry.com An acidic workup is then necessary to neutralize the enolate and isolate the final product. wikipedia.org

Similarly, the mechanism of enolate alkylation involves the formation of the enolate, which then participates in an SN2 reaction with an alkyl halide, displacing the halide and forming a new carbon-carbon bond. libretexts.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents are pivotal in directing the reaction pathways for the synthesis of this compound and its analogs, influencing reaction rates, yields, and selectivity.

In the classic Claisen condensation, strong bases such as sodium hydride (NaH), sodium ethoxide, or n-butyl lithium are essential for generating the enolate ion from the ketone, which then acts as the nucleophile. ijpras.com The choice of base can significantly impact the reaction's success. mdpi.com

Transition metal catalysts are increasingly employed in modern synthetic strategies. For the synthesis of pyrazoles from 1,3-diketones and hydrazines, a variety of catalysts have been utilized, including sulfuric acid (H₂SO₄), scandium triflate (Sc(OTf)₃), and magnesium perchlorate (B79767) (Mg(ClO₄)₂). chalcogen.ro Mg(ClO₄)₂ has been shown to be an efficient, non-toxic, and moisture-stable catalyst for this transformation under solvent-free conditions. chalcogen.ro Similarly, iron(III) 1,3-diketonates can catalyze the transesterification of esters with alcohols. bohrium.com

In the synthesis of 3-(1-adamantyl)-2,4-pentanedione, manganese or iron complexes like Mn(acac)₃ or FeCl₃ are used to facilitate the C-C bond formation between an adamantane (B196018) derivative and acetylacetone (B45752). For the synthesis of pyrazoles, the condensation of 1,3-diketones with hydrazines can be catalyzed by acids such as H₂SO₄ or solid acids like polystyrene-supported sulfonic acid. chalcogen.ro

The Hantzsch synthesis of 5-acetylthiazoles from 3-chloro-2,4-pentanedione and a thioamide is often carried out in the presence of a base like triethylamine (B128534) in a solvent such as boiling ethanol. sci-hub.se In the synthesis of dioxotungsten(VI) chelates with 1,3-diketones, W0₂Cl₂ is reacted with the diketone in a benzene (B151609) solution. core.ac.uk

The following table summarizes the role of various catalysts and reagents in the synthesis of β-diketones:

| Catalyst/Reagent | Reaction Type | Role |

| Sodium Hydride (NaH) | Claisen Condensation | Strong base to generate enolate |

| Magnesium Perchlorate (Mg(ClO₄)₂) | Pyrazole (B372694) Synthesis | Lewis acid catalyst |

| Iron(III) Chloride (FeCl₃) | Adamantylation | Lewis acid catalyst for C-C bond formation |

| Triethylamine | Hantzsch Thiazole Synthesis | Base to facilitate condensation |

| Dioxotungsten(VI) Dichloride (WO₂Cl₂) | Chelate Formation | Tungsten source for complexation |

Stereochemical Outcomes and Selectivity in Synthetic Reactions

The stereochemical control in the synthesis of 1,3-dicarbonyl compounds and their subsequent reactions is a critical aspect, particularly when generating chiral centers for pharmaceutical applications. researchgate.net The development of methods that offer high, predictable stereochemical control is a significant area of research. researchgate.net

Asymmetric synthesis aims to produce a specific stereoisomer of a product. In the context of β-diketones, this often involves the enantioselective reduction of the dicarbonyl compound or stereoselective additions to a prochiral precursor. For instance, the enantioselective hydrogenation of acetylacetone to (R,R)-2,4-pentanediol can be achieved using Ruthenium(II) complexes with chiral diphosphine ligands like (R)-(R)-3-benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP). acs.org The choice of catalyst and reaction conditions can lead to high enantiomeric excesses (ee's up to 99%). acs.org

The de Mayo reaction, a [2+2] photocyclization between a 1,3-dicarbonyl compound and an olefin, can be performed asymmetrically using a chiral zirconium phosphate (B84403) as a Lewis acid catalyst under visible light. chinesechemsoc.org This allows for the bifunctionalization of olefins with stereochemical control. chinesechemsoc.org

Regioselectivity is another important consideration, especially in reactions involving unsymmetrical β-diketones. The Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated systems, like chalcones, can lead to the formation of cyclohexenone derivatives. researchgate.net The regioselectivity of this addition is crucial for obtaining the desired product. researchgate.net

The following table highlights key findings in the stereoselective synthesis involving β-diketones:

| Reaction | Catalyst/Method | Stereochemical Outcome |

| Enantioselective Hydrogenation of Acetylacetone | Ru(II) complex with BDPBzP ligand | High enantiomeric excess (up to 99% ee) for (R,R)-2,4-pentanediol |

| Asymmetric de Mayo Reaction | Chiral Zirconium Phosphate Lewis Acid | Enantioselective bifunctionalization of olefins |

| Michael Addition to Chalcones | Base-catalyzed | Formation of new chiral centers, regioselective addition |

| Asymmetric Transfer Hydrogenation of Prochiral 1,3-Diketones | Rhodium-catalyzed with kinetic resolution | Production of enantiopure flavanones |

| Diastereomeric Salt Crystallization | (+)-di-p-toluoyltartaric acid (DPTTA) | Resolution of N-benzylglycinamide for aprepitant (B1667566) synthesis |

Tautomeric Equilibria and Intramolecular Dynamics of 1,3 Diphenyl 2,4 Pentanedione

Keto-Enol Tautomerism Dynamics and Equilibrium Constants

The interconversion between the keto and enol tautomers of 1,3-diphenyl-2,4-pentanedione is a dynamic process influenced by several factors, including the solvent, temperature, and the nature of substituents on the molecule. The equilibrium constant (KT = [enol]/[keto]) provides a quantitative measure of the relative stability of the two forms.

The solvent plays a crucial role in determining the position of the keto-enol equilibrium. researchgate.net Generally, polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents favor the less polar enol form, which can be stabilized by a strong intramolecular hydrogen bond. pearson.comorientjchem.org

Theoretical studies on the related compound 3-phenyl-2,4-pentanedione (B1582117) using Density Functional Theory (DFT) have shown that the keto form is more stable in polar solvents like water and methanol. orientjchem.org This stabilization is attributed to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the keto tautomer. orientjchem.orgacs.org In contrast, in non-polar solvents such as cyclohexane (B81311) and carbon tetrachloride, the enol form is predicted to be more stable due to the energetic advantage of forming an intramolecular hydrogen bond. orientjchem.org This intramolecular hydrogen bond creates a stable six-membered ring, a key feature of the enol form of many β-diketones. libretexts.org

The following table, based on computational studies of 3-phenyl-2,4-pentanedione, illustrates the calculated energy differences between the keto and enol forms in various solvents, highlighting the solvent's influence on tautomeric stability. orientjchem.org

| Solvent | Dielectric Constant (ε) | Energy Difference (Keto - Enol) (kcal/mol) | Favored Tautomer |

| Gas Phase | 1 | -17.89 | Enol |

| Cyclohexane | 2.02 | -17.34 | Enol |

| Carbon Tetrachloride | 2.24 | -17.27 | Enol |

| Methanol | 32.7 | -16.55 | Enol (less favored than in non-polar) |

| Water | 78.4 | -16.50 | Enol (least favored) |

Data derived from computational studies on 3-phenyl-2,4-pentanedione. orientjchem.org

Temperature significantly affects the keto-enol equilibrium. Studies on various β-diketones have demonstrated that an increase in temperature generally shifts the equilibrium towards the keto form. irb.hrpnas.org This shift is attributed to the fact that the enol form, stabilized by an intramolecular hydrogen bond, is entropically disfavored. At higher temperatures, the increased thermal energy can overcome the enthalpic advantage of the hydrogen bond, leading to a higher population of the keto tautomer. researchgate.net

For instance, variable temperature studies on symmetrical pentane-1,3,5-triones have shown a dramatic decrease in the dienol form and a corresponding increase in the triketo form as the temperature is raised from 20 °C to 140 °C. irb.hr A similar temperature-dependent behavior is observed for the chemical shift of the bridge hydrogen in the enol form of 1,3-diphenyl-1,3-propanedione, a related β-diketone, indicating a shift in the equilibrium with temperature. pnas.org

Substituents on the β-dicarbonyl framework can exert a profound influence on the keto-enol equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the relative stabilities of the keto and enol forms. ed.gov

In a study of various β-diketones, it was found that the equilibrium constant for enolization is sensitive to the nature of the substituents. cdnsciencepub.com For symmetrical β-diketones, the enol content is generally higher than for corresponding unsymmetrical ones. cdnsciencepub.com For example, replacing a methyl group with a phenyl group can influence the acidity of the α-hydrogen and the stability of the resulting enol. The phenyl group, with its inductive and resonance effects, can impact the electron density within the molecule and consequently the position of the tautomeric equilibrium.

Spectroscopic Probes for Tautomeric Form Elucidation

Spectroscopic techniques are indispensable tools for studying keto-enol tautomerism, providing detailed information about the structure and relative abundance of each tautomer in solution and in the solid state. orientjchem.organdreas-brinkmann.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating keto-enol equilibria because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. irb.hrcaltech.edu

In ¹H NMR spectroscopy, the enol form of β-diketones typically exhibits a characteristic signal for the enolic proton involved in the intramolecular hydrogen bond at a downfield chemical shift, often in the range of 15-17 ppm. The protons of the methyl or methylene (B1212753) groups adjacent to the carbonyls also show distinct chemical shifts for the keto and enol forms. By integrating the signals corresponding to each tautomer, the equilibrium constant can be determined. ed.govmdpi.com

¹³C NMR spectroscopy is also highly informative. The carbonyl carbons of the keto form and the enolic carbons of the enol form resonate at different chemical shifts, providing further evidence for the presence of both tautomers. mdpi.com For example, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the presence of two distinct signals at δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon) confirmed the existence of a keto-enol equilibrium. mdpi.com

Infrared (IR) spectroscopy provides a rapid and effective means of distinguishing between the keto and enol tautomers based on their characteristic vibrational frequencies.

The keto form is characterized by strong absorption bands corresponding to the C=O stretching vibrations, typically appearing in the region of 1700-1730 cm⁻¹. The enol form, on the other hand, exhibits a broad O-H stretching band due to the intramolecularly hydrogen-bonded hydroxyl group, usually found in the 2500-3200 cm⁻¹ range. Additionally, the C=C stretching vibration of the enol ring appears around 1600-1640 cm⁻¹, and the C=O stretching frequency is shifted to a lower wavenumber (around 1600-1650 cm⁻¹) due to conjugation and hydrogen bonding.

The NIST WebBook provides a gas-phase IR spectrum for this compound, which can be analyzed to identify the characteristic absorption bands of its tautomeric forms. nist.gov

Intramolecular Hydrogen Bonding and Molecular Conformation.

The enol form of β-dicarbonyl compounds, including this compound, is notably stabilized by the formation of an intramolecular hydrogen bond. This interaction plays a crucial role in the compound's structure, stability, and dynamics.

Role of Intramolecular Hydrogen Bonds in Enol Stability.

The existence of a strong intramolecular hydrogen bond in the enol tautomer of this compound is a key factor contributing to its stability. This hydrogen bond forms between the hydroxyl group (-OH) of the enol and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. libretexts.orgvaia.com This internal hydrogen bonding is significantly stronger than potential intermolecular hydrogen bonds, especially in nonpolar solvents, which explains the high percentage of the enol form in such environments. pearson.com

The stability of the enol form is a result of several contributing factors:

Intramolecular Hydrogen Bonding: This is the primary stabilizing interaction, creating a quasi-aromatic ring system. libretexts.orgvaia.com

Conjugation: The double bond of the enol is in conjugation with the remaining carbonyl group and the phenyl rings, which provides additional electronic stabilization. libretexts.org

Resonance: Electron delocalization within the hydrogen-bonded ring further enhances the stability of the enol tautomer. vaia.com

Studies on analogous β-diketones, such as 2,4-pentanedione, have shown that in nonpolar solvents like hexane, the enol form is highly favored (up to 92%) due to this intramolecular hydrogen bonding. pearson.com Conversely, in polar solvents like water, the percentage of the enol tautomer is lower because the solvent molecules can compete for hydrogen bonding with the keto form. pearson.com For 1,3-diphenyl-1,3-propanedione, a related compound, a noticeable temperature dependence of the chemical shift of the bridge hydrogen has been observed, which is indicative of the dynamic nature of the intramolecular hydrogen bond. pnas.org

The strength and nature of this hydrogen bond have been a subject of detailed spectroscopic studies. For instance, in the enol tautomer of 2,4-pentanedione, an unusually large deuterium (B1214612) isotope effect on the chemical shift of the bridge hydrogen has been observed, suggesting a complex potential energy surface for the proton within the hydrogen bond. caltech.edu

Conformational Analysis and Molecular Symmetry.

The enol form of this compound can exist in different conformations. The presence of the intramolecular hydrogen bond leads to a planar or near-planar arrangement of the six-membered chelate ring. The phenyl groups attached to the carbonyl carbons can then adopt various orientations relative to this plane.

Crystal structure analysis of the related compound 1,5-diphenylpentane-2,4-dione reveals that it exists in the enol form with a short, crystallographically symmetric hydrogen bond, imparting a twofold rotation symmetry to the molecule where the ketone and enol functionalities are completely delocalized. researchgate.net While this specific compound is not this compound, it provides insight into the potential for symmetry in similar β-dicarbonyl structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics in solution. For similar molecules, NMR studies have shown that the interconversion between different conformational states can be rapid on the NMR timescale. caltech.eduuchile.cl For instance, in the enol tautomer of 2,4-pentanedione, the observation of distinct NMR signals for the keto and enol forms indicates that the interconversion between these tautomers is slow. caltech.edu However, within the enol form itself, the dynamics of the hydrogen bond and the rotation of substituent groups can be much faster.

Computational studies using Density Functional Theory (DFT) on the related 3-phenyl-2,4-pentanedione have investigated the tautomeric equilibrium and the transition states involved. researchgate.net These theoretical approaches help to elucidate the relative energies of different conformers and the barriers to their interconversion.

Table of Tautomeric and Conformational Data for selected β-Diketones:

| Compound | Solvent/Phase | Keto Form (%) | Enol Form (%) | Key Findings | Reference(s) |

| 2,4-Pentanedione | Hexane | 8 | 92 | High enol content due to intramolecular H-bond. | pearson.com |

| 2,4-Pentanedione | Water | 85 | 15 | Polar solvent stabilizes the more polar keto form. | pearson.com |

| 2,4-Pentanedione | Neat | - | - | Pronounced temperature dependence of the bridge proton resonance. | caltech.edu |

| 1,3-Diphenyl-1,3-propanedione | - | - | - | Anomalous deuterium isotope effect on the chemical shift of the bridge hydrogen. | pnas.org |

| 3-Phenyl-2,4-pentanedione | Gas Phase | More Stable | Less Stable | Keto form is thermodynamically more stable in the gas phase. | researchgate.net |

| 1,5-Diphenylpentane-2,4-dione | Solid State | - | 100 | Exists as enol form with a symmetric hydrogen bond. | researchgate.net |

Reactivity and Reaction Mechanisms of 1,3 Diphenyl 2,4 Pentanedione

Enolate-Mediated Reactions

The generation of a carbanion at the active methylene (B1212753) position is the cornerstone of the compound's reactivity, facilitating a range of condensation, alkylation, and arylation reactions.

The active methylene group in β-dicarbonyl compounds is highly acidic. For instance, 2,4-pentanedione is comparable in acidity to phenol. uomustansiriyah.edu.iq This high acidity leads to the ready formation of a stable enolate in the presence of a base. bartleby.com While this stability can inhibit self-aldol condensation, it makes the compound an excellent nucleophile in directed condensation reactions. bartleby.comvaia.com

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org The reaction with 1,3-dicarbonyls typically proceeds to form a stable α,β-unsaturated product. uomustansiriyah.edu.iqwm.edu For example, the Knoevenagel condensation of 2,4-pentanedione with furfural (B47365) is a known method for producing 3-(2-furylmethylene)-2,4-pentanedione. researchgate.net This reaction pathway is applicable to 1,3-diphenyl-2,4-pentanedione, where it would react with various aldehydes to yield the corresponding alkylidene derivatives.

Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). organic-chemistry.org This 1,4-conjugate addition is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgias.ac.in Studies on the closely related 1,3-diphenylpropane-1,3-dione (B8210364) show high yields in Michael additions to acceptors like dimethyl ethylidenemalonate, demonstrating the utility of this reaction class for substituted β-diketones. researchgate.netarkat-usa.org

| Reaction Type | Diketone | Electrophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Knoevenagel | 2,4-Pentanedione | Furfural | Alanine-MCM-41, 100°C | 3-(2-Furylmethylene)-2,4-pentanedione | High | researchgate.net |

| Michael Addition | 1,3-Diphenylpropane-1,3-dione | Dimethyl ethylidenemalonate | Thiourea-based organocatalyst, Toluene | Michael adduct | 88-96% | researchgate.netarkat-usa.org |

| Michael Addition | Diethyl malonate | 1,3-Diphenyl-2-propen-1-one (Chalcone) | K₂CO₃, Microwave, Solvent-free | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | 92% | ias.ac.in |

The nucleophilic enolate derived from this compound readily participates in substitution reactions with alkyl and aryl halides, allowing for the introduction of various substituents at the C3 position. google.com

Alkylation: The active methylene group can be selectively monoalkylated. acs.orgorganic-chemistry.org For instance, 2,4-pentanedione can be alkylated with alkyl halides in the presence of a base to produce 3-alkyl-2,4-pentanediones. researchgate.net Palladium-catalyzed allylic substitution reactions also utilize β-diketones as nucleophiles. In one example, 3-methyl-2,4-pentanedione (B1204033) was used in an asymmetric substitution with 1,3-diphenyl-2-propenyl acetate (B1210297). kyoto-u.ac.jp

Arylation: The introduction of aryl groups at the active methylene center can be achieved through transition metal-catalyzed cross-coupling reactions or via reactions with diaryliodonium salts. nih.gov A notable method involves the copper(I) iodide/L-proline-catalyzed coupling of β-dicarbonyl compounds with aryl halides, which proceeds in good yields for substrates like ethyl benzoylacetate, a structurally analogous compound. organic-chemistry.org

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Alkylation | 2,4-Pentanedione | n-Butyl bromide | Base | 3-n-Butyl-2,4-pentanedione | Not specified | researchgate.net |

| Allylic Alkylation | 3-Methyl-2,4-pentanedione | 1,3-Diphenyl-2-propenyl acetate | Amphiphilic resin-supported Pd-phosphine complex | Asymmetric substitution product | up to 84% ee | kyoto-u.ac.jp |

| Arylation | Ethyl benzoylacetate | Iodobenzene | CuI/L-proline, Cs₂CO₃, DMSO, 40-50°C | Ethyl 2-benzoyl-2-phenylacetate | 86% | organic-chemistry.org |

Cycloaddition Reactions Leading to Heterocyclic Systems

Cycloaddition reactions provide powerful pathways for constructing cyclic molecules, and this compound or its derivatives can serve as building blocks for various heterocyclic systems. nih.govcdnsciencepub.com

While this compound itself is not a diene, it can be converted into derivatives that participate in cycloaddition reactions. The Knoevenagel products described in section 4.1.1, for instance, are activated olefins that are highly reactive dienophiles in [4+2] Diels-Alder reactions. wm.edu Furthermore, 1,3-dicarbonyl compounds can be precursors to 1,3-diazabuta-1,3-dienes, which undergo [4+2] cycloadditions with ketenes to yield dihydropyrimidinones. unimi.it Another pathway involves [4+1] cycloaddition, such as the reaction of protonated 1,3-diaza-butadienes with isocyanides to form imidazole (B134444) rings. acs.org

Furan Derivatives: One prominent method for synthesizing substituted furans from β-dicarbonyl compounds is the manganese(III) acetate-mediated oxidative radical cyclization with alkenes. researchgate.net The reaction proceeds by the formation of an α-carbon radical from the diketone, which then attacks the alkene to initiate the cyclization, ultimately forming a dihydrofuran ring. mdpi.com

Imidazole Derivatives: A classic route to substituted imidazoles is the Debus-Radziszewski synthesis, which involves a one-pot reaction between a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (B1221849). nih.govresearchgate.net While this compound is a 1,3-diketone, it can be a precursor to the necessary components for imidazole synthesis through other transformations. For example, condensation of a diketone with an amine can lead to intermediates that cyclize to form various nitrogen-containing heterocycles.

Rearrangement Reactions and Associated Mechanisms

Molecular rearrangements offer pathways to complex structural isomers that may not be accessible through direct synthesis. wiley-vch.denumberanalytics.com γ-Diketones and related structures can undergo base-induced rearrangements involving carbanionic intermediates. msu.edu

A well-studied example that sheds light on a potential rearrangement pathway for this compound is the base-induced rearrangement of the closely related γ-diketone, 1,2,2-triphenyl-1,4-pentanedione, into 1,3,3-triphenyl-1,4-pentanedione. cdnsciencepub.com This transformation is proposed to proceed not through simple phenyl shifts, but via a mechanism involving two consecutive homoenolate anion intermediates. cdnsciencepub.com This type of rearrangement highlights the sophisticated carbanion chemistry that can be accessed from complex diketone scaffolds under basic conditions. Other carbanion-mediated rearrangements, such as the wiley-vch.delookchem.com-Wittig rearrangement, involve an intramolecular shift from an oxygen atom to an adjacent carbanionic center, forming a more stable alkoxide. msu.edu Such a pathway could be envisioned for derivatives of this compound where the active methylene has been deprotonated.

Homoenolate Anion Intermediates in Rearrangements

The mechanism for the base-induced rearrangement of γ-diketones is believed to proceed through homoenolate anion intermediates rather than a series of simple 1,2-phenyl shifts. cdnsciencepub.com A homoenolate is a reactive intermediate where the anionic character is located on the β-carbon relative to the carbonyl group. thieme-connect.comtandfonline.com The generation of homoenolates, while historically challenging, is a key concept in understanding the reactivity of carbonyl compounds beyond the α-position. thieme-connect.com

In the rearrangement of 1,2,2-triphenyl-1,4-pentanedione, the proposed mechanism involves the formation of an initial enolate anion, which then rearranges to a homoenolate anion. cdnsciencepub.com This is followed by the formation of a second anionic intermediate and then a second homoenolate anion, ultimately leading to the rearranged product's enolate. cdnsciencepub.com This pathway is considered more plausible than a mechanism involving two consecutive 1,2-phenyl migrations. cdnsciencepub.comacs.org The intermediacy of homoenolate ions has been demonstrated in several base-induced reactions of ketones. cdnsciencepub.com

Proposed Mechanistic Steps via Homoenolates: cdnsciencepub.com

Formation of the initial enolate anion (e.g., anion 7 from 2, Scheme III in source).

Conversion to the first homoenolate anion intermediate.

Formation of a subsequent, less stable anion.

Generation of a second homoenolate anion.

Formation of the final, more stable enolate anion of the rearranged product (e.g., anion 8 from 3, Scheme III in source). cdnsciencepub.comacs.org

This mechanistic pathway highlights the complex electronic reorganizations that γ-diketones can undergo under basic conditions.

Oxidation and Radical Reactions

The oxidation of β-dicarbonyl and γ-dicarbonyl compounds can be achieved through various methods, including aerobic oxidation. nih.gov This process often involves the use of metal catalysts or promoters. For instance, peroxynitrite has been reported to promote the aerobic oxidation of 3-methyl-2,4-pentanedione, a related β-diketone. scientificlabs.iechemicalbook.comsigmaaldrich.com The oxidation of γ-diketones can also be catalyzed by photosensitizers like [Ru(bpy)3]2+ under visible light, which involves a 2-electron oxidation process. rsc.org

Another approach involves the use of cobalt salts to catalyze the oxidative coupling of aryl alkenes with ketones to form γ-diketones, using an oxidant like tert-butyl hydroperoxide (TBHP). acs.org While this is a synthetic route to γ-diketones, it underscores the radical pathways these motifs can be involved in. The oxidation of β-dicarbonyl compounds can also be achieved electrocatalytically using mediators like ceric methanesulphonate, which leads to fragmentation of the molecule. scielo.br For example, the electrocatalytic oxidation of 1,3-diphenyl-1,3-propanedione resulted in benzoic acid with a 61% yield. scielo.br

Table 2: Examples of γ-Diketone Oxidation

| Substrate | Oxidizing System | Conditions | Product(s) | Citation |

|---|---|---|---|---|

| Enamines + Silyl enol ethers | [Ru(bpy)3]2+, duroquinone, visible light | Sunlight or Xe lamp | γ-Diketones | rsc.org |

| 1,3-Diphenyl-1,3-propanedione | Ceric methanesulphonate (electrocatalytic) | Acetonitrile/methanesulphonic acid, +1.5V | Benzoic Acid (61% yield) | scielo.br |

Reactions with Hydroxyl and Other Radical Species

The reaction of dicarbonyl compounds with radical species is a key aspect of their chemistry. Gas-phase kinetic studies have been performed on the reaction of hydroxyl radicals (OH•) with 3-methyl-2,4-pentanedione using techniques like pulsed laser photolysis-laser induced fluorescence. scientificlabs.iechemicalbook.comsigmaaldrich.com Such reactions are important for understanding atmospheric chemistry.

Manganese(III) acetate is a well-known reagent for generating carbon-centered radicals from 1,3-dicarbonyl compounds. tubitak.gov.tr The resulting radical can then participate in further reactions, such as cyclization with olefins to form dihydrofurans. tubitak.gov.tr For example, the reaction of 2,4-pentanedione with 1,1-diphenyl-1-butene mediated by manganese(III) acetate yields a dihydrofuran derivative. tubitak.gov.tr Similarly, the reaction between 1,1-diphenylethene and various β-diketones in the presence of manganese(III) acetate can produce cyclic peroxides (1,2-dioxanes). oup.com These reactions proceed via a radical mechanism initiated by the oxidation of the dicarbonyl compound by the Mn(III) species. oup.com

Other Key Synthetic Transformations of this compound

Beyond rearrangements and oxidations, 1,3-dicarbonyl compounds like this compound are versatile building blocks in organic synthesis. Their enolates or the dicarbonyls themselves can act as nucleophiles in various carbon-carbon bond-forming reactions.

One significant area is their use in asymmetric substitution reactions. For example, 3-methyl-2,4-pentanedione, acting as a nucleophile, participates in the palladium-catalyzed asymmetric allylic substitution of 1,3-diphenyl-2-propenyl acetate. chemicalbook.comsigmaaldrich.comkyoto-u.ac.jp These reactions, often employing chiral phosphine (B1218219) ligands, are crucial for the enantioselective synthesis of complex molecules.

Furthermore, the reaction of 1,3-diketones with cyclopropenium salts can lead to the formation of five-membered ring systems. The reaction of 3-alkylthio-1,2-diphenylcyclopropenium salts with 2,4-pentanedione in the presence of a base like triethylamine (B128534) results in the ring expansion to form cyclopentadienol derivatives. oup.com This transformation provides a pathway to functionalized cyclopentenones upon subsequent hydrolysis. oup.com

The dicarbonyl motif is also a precursor to various heterocyclic compounds. The reaction with hydrazine (B178648) derivatives, for instance, is a classical method for synthesizing pyrazoles.

Table 3: Synthetic Transformations Involving β-Diketones

| β-Diketone | Reagent(s) | Catalyst/Base | Product Type | Citation |

|---|---|---|---|---|

| 3-Methyl-2,4-pentanedione | 1,3-Diphenyl-2-propenyl acetate | Amphiphilic resin-supported Pd-phosphine complex | Chiral allylic substitution product | chemicalbook.comsigmaaldrich.comkyoto-u.ac.jp |

| 2,4-Pentanedione | 3-Alkylthio-1,2-diphenylcyclopropenium salt | Triethylamine | Cyclopentadienol derivative | oup.com |

Coordination Chemistry of 1,3 Diphenyl 2,4 Pentanedione

Ligand Properties and Chelation Modes of 1,3-Diphenyl-2,4-pentanedione

This compound belongs to the class of organic compounds known as β-diketones. A key characteristic of β-diketones is their ability to exist as an equilibrium mixture of keto and enol tautomers. The presence of a proton on the α-carbon (the carbon between the two carbonyl groups) makes it relatively acidic. researchgate.net This acidity is crucial for its function as a ligand, as the proton can be readily lost, particularly in the presence of a base, to form a resonance-stabilized anion known as a β-diketonate. researchgate.net

This anionic form of this compound is an excellent chelating agent. rsc.org The two oxygen atoms of the dicarbonyl moiety act as donor atoms, binding to a central metal ion to form a stable, six-membered ring structure. researchgate.net These types of ligands are also referred to as bidentate, signifying that they bind to the metal center at two points. researchgate.net The resulting metal complexes, known as metal β-diketonates, are often hydrophobic and insoluble in water due to the organic substituents on the ligand. researchgate.net

Anionic Bidentate Chelation

The primary mode of coordination for this compound is as a uninegative, bidentate ligand. rsc.org Upon deprotonation, the resulting anion, 1,3-diphenyl-2,4-pentanedionate, coordinates to a metal ion through its two oxygen atoms. researchgate.net This process, known as chelation, results in the formation of a stable six-membered ring containing the metal ion and the O-C-C-C-O framework of the ligand. The stability of these metal chelates is enhanced by the chelate effect, a thermodynamic principle that favors the formation of cyclic structures over non-cyclic ones. Many donor atoms can act as bidentate ligands, often forming stable five or six-membered rings. core.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. tandfonline.com Often, a base is added to facilitate the deprotonation of the β-diketone, promoting the formation of the chelating anion. researchgate.net For instance, ammonia (B1221849) generated from the hydrolysis of urea (B33335) can be used to create the basic conditions necessary for complex formation. researchgate.net The resulting metal complexes are generally crystalline solids and can be characterized by a range of analytical and spectroscopic techniques. nih.govmdpi.com

Formation of Homoleptic and Mixed-Ligand Complexes

Metal complexes of this compound can be classified as either homoleptic or mixed-ligand.

Homoleptic complexes are those in which the metal ion is coordinated only to 1,3-diphenyl-2,4-pentanedionate ligands. The stoichiometry of these complexes depends on the charge and coordination number of the central metal ion, with common formulas being M(L)₂, M(L)₃, or M(L)₄, where L represents the deprotonated ligand. tandfonline.com

Mixed-ligand complexes contain the 1,3-diphenyl-2,4-pentanedionate ligand along with other types of ligands in the metal's coordination sphere. rsc.org These additional ligands can be neutral molecules like water or pyridine (B92270), or other anions. rsc.org The synthesis of mixed-ligand complexes can be achieved by reacting a homoleptic complex with the desired secondary ligand or by a one-pot reaction involving the metal salt and both ligands. rsc.org

Coordination with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Ti(III), Zn(II))

This compound and its analogs form stable complexes with a wide array of transition metals, exhibiting various coordination geometries. tandfonline.com

Copper (II): Cu(II) complexes with β-diketonates are common. Depending on the presence of other ligands, they can adopt geometries such as square planar or distorted octahedral due to the Jahn-Teller effect. rsc.org Some structures have also been characterized as square pyramidal. tandfonline.com

Nickel (II): Ni(II) typically forms high-spin octahedral complexes, often by coordinating two water or pyridine molecules in the axial positions to complete the six-coordinate geometry. rsc.org Square planar geometries are also known.

Cobalt (II): Co(II) can form both tetrahedral and octahedral complexes. Octahedral geometries are common for Co(II) β-diketonate complexes. mdpi.com

Titanium (III): While Ti(IV) complexes are more common, Ti(III) readily forms complexes with β-diketonates. nih.gov The synthesis of Ti(III) β-diketonate complexes, including those with 1,3-diphenyl-1,3-propanedione, has been reported, often involving the reduction of a Ti(IV) precursor in the presence of the ligand. These d¹ complexes are paramagnetic.

Zinc (II): As a d¹⁰ metal ion, Zn(II) forms colorless, diamagnetic complexes. The geometry is typically tetrahedral, although octahedral coordination can also occur. tandfonline.com

| Metal Ion | Typical Coordination Number | Common Geometries | Reference |

|---|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | rsc.orgtandfonline.com |

| Ni(II) | 4, 6 | Square Planar, Octahedral | rsc.org |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | mdpi.com |

| Ti(III) | 6 | Octahedral | |

| Zn(II) | 4 | Tetrahedral | tandfonline.com |

Spectroscopic Analysis of Metal-1,3-Diphenyl-2,4-pentanedionate Complexes

Spectroscopic methods are essential for the characterization of these metal complexes, providing insights into the coordination mode of the ligand and the structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the β-diketonate ligand. Upon complexation, the broad absorption band corresponding to the enol -OH group of the free ligand disappears. The vibrational frequencies of the C=O and C=C bonds in the ligand shift, typically to lower wavenumbers, due to electron delocalization within the chelate ring upon coordination. Furthermore, new bands appear in the far-IR region (typically 400-600 cm⁻¹), which are attributed to the M-O stretching vibrations, confirming the formation of a metal-ligand bond. mdpi.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and can help in determining the geometry of the complex. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand. For complexes with d-block transition metals like Cu(II), Ni(II), and Co(II), weaker d-d transition bands are observed in the visible region, and their positions are indicative of the coordination geometry around the metal ion. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are very useful for characterizing diamagnetic complexes, such as those of Zn(II). A key feature in the ¹H NMR spectrum of a complex is the absence of the enolic proton signal that is present in the free ligand, confirming deprotonation and coordination. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II), Ti(III)), the NMR signals are often broadened and significantly shifted, making detailed analysis more challenging but still potentially informative.

| Spectroscopic Technique | Key Observational Features for Complexation | Reference |

|---|---|---|

| Infrared (IR) | Disappearance of enolic ν(O-H) band; Shift in ν(C=O) and ν(C=C) bands; Appearance of new ν(M-O) bands. | mdpi.com |

| UV-Visible (UV-Vis) | Intense ligand-based π→π* and n→π* transitions; Weaker metal-based d-d transitions in the visible region. | rsc.orgmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Disappearance of enolic proton signal (for diamagnetic complexes); Broadening and shifting of signals (for paramagnetic complexes). |

Infrared (IR) Spectroscopy for Coordination Confirmation

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of this compound to a metal center. The most informative region in the IR spectrum for these complexes is typically between 1500 and 1700 cm⁻¹. The free ligand exhibits characteristic strong absorption bands corresponding to the stretching vibrations of the carbonyl (ν(C=O)) and vinyl (ν(C=C)) groups. scholarsresearchlibrary.comresearchgate.net

Upon chelation to a metal ion, these bands undergo a noticeable shift to lower frequencies. This bathochromic shift is a direct consequence of the delocalization of electron density from the ligand to the metal ion through the oxygen atoms, which weakens the C=O double bond character. researchgate.netchemrj.org For instance, the bands observed in the 1651-1513 cm⁻¹ range for free β-diketones, assigned to ν(C=O) + ν(C=C), shift to lower wavenumbers upon complexation. researchgate.net This shift confirms the coordination of the ligand to the metal through the oxygen atoms of the carbonyl groups. scholarsresearchlibrary.com The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond. Additionally, new bands corresponding to metal-oxygen (ν(M-O)) vibrations typically appear in the far-infrared region (below 600 cm⁻¹), further substantiating the formation of the coordination complex. scispace.com

| Compound Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Key Observation |

|---|---|---|---|

| Free Ligand (e.g., 1,3-diphenyl-1,3-propanedione) | ν(C=O) + ν(C=C) | 1603 - 1516 | Double band characteristic of the uncoordinated keto-enol form. researchgate.net |

| Metal Complex (e.g., Cu(II) complex) | ν(C=O) + ν(C=C) | Lower than free ligand | Bathochromic (red) shift indicates coordination via oxygen atoms. scholarsresearchlibrary.comresearchgate.net |

| Metal Complex | ν(M-O) | < 600 | Appearance of new bands confirms metal-oxygen bond formation. scispace.com |

Electronic Spectroscopy and Ligand Field Transitions

Electronic spectroscopy (UV-Vis) provides valuable information about the electronic structure of metal-1,3-Diphenyl-2,4-pentanedionate complexes. The spectra are characterized by two main types of electronic transitions: intense intraligand transitions and weaker ligand field (d-d) transitions. scholarsresearchlibrary.com

The high-intensity bands, usually observed in the ultraviolet region, are assigned to π→π* transitions within the delocalized π-system of the chelate ring. scholarsresearchlibrary.com Upon coordination to a metal ion, these intraligand bands often experience a bathochromic (red) shift compared to the free ligand. scholarsresearchlibrary.comresearchgate.net This shift arises from the stabilization of the π* orbital upon complexation.

For complexes of transition metals with incomplete d-orbitals, weaker absorption bands are observed in the visible or near-infrared region. These bands correspond to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. The energies and intensities of these transitions are dictated by the geometry of the complex and the nature of the metal ion, as explained by Ligand Field Theory (LFT). wikipedia.orglibretexts.org LFT describes how the electrostatic interaction between the metal d-orbitals and the ligand's lone pairs removes the degeneracy of the d-orbitals. libretexts.orgwhiterose.ac.uknih.gov For example, in an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The energy difference between these sets (Δo) can be determined from the electronic spectrum and provides a measure of the ligand field strength. The position and number of d-d bands can help in assigning the coordination geometry of the complex, such as square planar or octahedral. scholarsresearchlibrary.comelixirpublishers.com

| Transition Type | Region | Typical Energy Range | Assignment | Information Gained |

|---|---|---|---|---|

| Intraligand | UV | 30,000 - 45,000 cm⁻¹ | π→π* | Confirmation of ligand presence; shows bathochromic shift upon coordination. scholarsresearchlibrary.com |

| Ligand Field (d-d) | Visible / NIR | 13,000 - 20,000 cm⁻¹ | e.g., t₂g → e_g (in octahedral) | Provides information on coordination geometry and ligand field strength (Δo). scholarsresearchlibrary.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Studies of Paramagnetic and Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and properties of 1,3-Diphenyl-2,4-pentanedionate complexes in solution. The appearance of the NMR spectrum is highly dependent on whether the central metal ion is diamagnetic or paramagnetic. mcmaster.ca

For diamagnetic complexes , such as those of Al(III), Zn(II), or Lu(III), high-resolution NMR spectra are observed. azom.comresearchgate.net The chemical shifts of the ligand's protons provide information about the symmetry and purity of the complex. For instance, in a symmetric complex like M(ligand)₃, the equivalence of the ligand protons indicates that all three ligands are coordinated in an identical manner. The integration of the signals can confirm the stoichiometry of the complex. azom.com

For paramagnetic complexes , which contain unpaired electrons (e.g., complexes of Cu(II), Ni(II), Co(II), Fe(III), Ru(III)), the NMR spectra are significantly different. acs.orgillinois.eduresearchgate.net The unpaired electrons on the metal ion cause large shifts in the resonance frequencies of the ligand nuclei, known as hyperfine or paramagnetic shifts. mcmaster.cavu.lt These shifts can move resonances far outside the typical diamagnetic range (0-10 ppm for ¹H NMR). acs.orgillinois.edu Furthermore, the interaction with the paramagnetic center leads to efficient nuclear spin relaxation, resulting in significant broadening of the NMR signals. acs.orgresearchgate.net Despite the broadening, the large chemical shift dispersion can be advantageous, allowing for the resolution of signals that would overlap in a diamagnetic analog. vu.lt The analysis of these paramagnetic shifts can provide detailed information about the electronic structure and the distribution of unpaired electron spin density onto the ligand framework. mcmaster.ca

Mass Spectrometric Investigations of Complex Stoichiometry and Fragmentation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the stoichiometry of metal-1,3-Diphenyl-2,4-pentanedionate complexes. ekb.eg Electrospray ionization (ESI-MS) is a particularly useful soft ionization technique for characterizing coordination compounds, as it often allows the observation of the intact molecular ion of the complex. researchgate.netuvic.ca

The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion, which can be used to verify the proposed formula of the complex, including the metal-to-ligand ratio and the presence of any additional coordinated solvent molecules. tandfonline.com The isotopic pattern of the molecular ion peak is also highly informative, as the natural isotopic abundances of many metals (e.g., Cu, Ni, Zr) create a characteristic pattern that serves as a definitive signature for the presence of that metal in the complex. researchgate.net

In addition to identifying the parent ion, mass spectrometry provides insights into the stability and fragmentation pathways of the complexes. researchgate.net By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragmentation patterns can be observed. Common fragmentation pathways for these complexes include the sequential loss of neutral ligand molecules or radicals, providing information about the relative strengths of the bonds within the complex. uvic.caresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically applicable to species with unpaired electrons. It is therefore an invaluable tool for studying paramagnetic metal complexes of this compound, particularly those of Cu(II), V(IV)O, and Mn(II). ethz.chnih.gov

The ESR spectrum provides information about the electronic environment of the unpaired electron. The key parameters obtained from an ESR spectrum are the g-values and hyperfine coupling constants (A). The g-value is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the electronic structure and symmetry of the metal ion's environment. For instance, in an axially symmetric Cu(II) complex, two distinct g-values, g∥ and g⊥, are observed, which can provide information about the ground electronic state of the copper ion. ethz.chresearchgate.net

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, most importantly the central metal nucleus itself (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2). ethz.ch This interaction splits the ESR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, A) provides information about the delocalization of the unpaired electron onto the metal nucleus and the nature of the metal-ligand bond. aps.org For example, a typical powder ESR spectrum for an axially elongated Cu(II) complex will show a set of four hyperfine lines in the parallel region (A∥). ethz.ch

Structural Elucidation of Metal-1,3-Diphenyl-2,4-pentanedionate Complexes via X-ray Crystallography

Crystal Structures and Molecular Geometries

X-ray diffraction studies have revealed a diverse range of coordination geometries for metal complexes of β-diketonates, including this compound and its close analog, dibenzoylmethane (B1670423) (dbm). The coordination number and geometry are influenced by the size and electronic properties of the central metal ion.

For example, zirconium(IV) can form an eight-coordinate complex, [Zr(dbm)₄], where the eight oxygen atoms from the four bidentate ligands create a coordination geometry best described as a near-perfect square antiprism. scielo.org.za In such structures, the ligand itself can be distorted from its preferred planar geometry to accommodate the coordination requirements of the large metal center. scielo.org.za

Smaller metal ions typically form complexes with lower coordination numbers. For instance, many divalent transition metals form six-coordinate, near-octahedral complexes of the type [M(ligand)₂(solvent)₂] or five/six-coordinate adducts with other ligands like bipyridine or phenanthroline. nih.gov Palladium(II) is known to form square planar complexes with substituted 2,4-pentanedionate ligands. researchgate.net

Crystallographic data provides precise measurements of key structural parameters. For example, in [Zr(dbm)₄], the Zr-O bond distances range from 2.141(1) Å to 2.2125(1) Å, and the average O-Zr-O "bite angle" within the chelate ring is 74.53(4)°. scielo.org.za These structural details are crucial for understanding the steric and electronic factors that govern the coordination chemistry of these ligands.

| Complex | Metal Ion | Coordination Geometry | M-O Bond Length Range (Å) | O-M-O Bite Angle (°) | Reference |

|---|---|---|---|---|---|

| [Zr(dbm)₄] (dbm = dibenzoylmethane) | Zr(IV) | Square Antiprism | 2.141 - 2.213 | ~74.5 | scielo.org.za |

| [Mg(acac)₂(H₂O)₂] | Mg(II) | Distorted Octahedral | 2.027 - 2.040 | - | nih.gov |

Intermolecular Interactions and Packing in Solid State

The solid-state arrangement of metal complexes containing the dibenzoylmethane ligand is dictated by a variety of intermolecular forces. The crystal structure of these compounds reveals intricate packing arrangements influenced by the coordination geometry of the metal center and the presence of solvent molecules. scirp.org

Table 1: Crystallographic Data for Europium(III) Dibenzoylmethane Complexes

| Feature | Complex 2a | Complex 2b (with Water) | Complex 2c (with Benzene) |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Cc | P2₁/n | P2₁/n |

| Molecules per Unit Cell (Z) | 4 | 4 | 4 |

Data sourced from a study on piperidinium (B107235) tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) and its solvated crystals. scirp.org

Catalytic Applications of Metal-1,3-Diphenyl-2,4-pentanedionate Complexes

Metal complexes derived from dibenzoylmethane are effective catalysts in various chemical transformations, owing to the ability of the ligand to stabilize metal ions in different oxidation states and create a specific coordination environment.

Role in Organic Transformations

Complexes of titanium(IV) and zirconium(IV) with diphenylpropanedione ligands have been successfully employed as catalysts for the ring-opening polymerization of ε-caprolactone. dntb.gov.ua This process is significant for producing biodegradable polyesters. The catalytic system operates efficiently in a solvent-free environment, which is advantageous from an industrial and environmental perspective. dntb.gov.ua The resulting polycaprolactone (B3415563) polymers exhibit a range of molecular weights and low polydispersity indices (PDI), indicating a controlled polymerization process. dntb.gov.ua Furthermore, metal complexes involving related 1,3-dicarbonyl compounds have been shown to catalyze C-C bond-forming reactions, such as the benzylation and allylation of dicarbonyl compounds, highlighting the versatility of this class of catalysts. organic-chemistry.org

Table 2: Catalytic Performance in ε-Caprolactone Polymerization

| Catalyst Type | Average Molecular Weight (Da) | Polydispersity Index (PDI) |

|---|---|---|

| Ti(IV)/Zr(IV) diphenylpropanedione complexes | 7,000 - 34,000 | 1.14 - 1.60 |

Data from the solventless ring-opening polymerization of ε-caprolactone. dntb.gov.ua

Use in Industrial Processes (e.g., Heat Stabilizers)

Metal β-diketonates, including complexes of dibenzoylmethane, serve important industrial functions, notably as heat stabilizers for polymers. fishersci.nl Polyvinyl chloride (PVC), in particular, is highly susceptible to thermal degradation at processing temperatures, which leads to the release of hydrochloric acid (HCl) in an autocatalytic chain reaction. specialchem.com Heat stabilizers are crucial additives that prevent this degradation. specialchem.comlabinsights.nl Metal complexes, including those based on zinc, can function as primary heat stabilizers. google.com They work by neutralizing the released HCl, replacing weakened carbon-chlorine bonds on the polymer chain, and preventing oxidation, thereby safeguarding the material during high-temperature processing and throughout its service life. specialchem.com The use of such stabilizers is essential for maintaining the mechanical properties and color stability of the final PVC product. specialchem.com

Supramolecular Assembly via Coordination Bonds and Non-Covalent Interactions

The construction of complex, highly ordered supramolecular structures often relies on a combination of strong, directional coordination bonds and weaker, non-covalent interactions. nih.gov The dibenzoylmethane ligand is a valuable building block in this field due to its robust coordination to metal ions and the presence of aromatic rings capable of engaging in subtle but crucial secondary interactions.

Ligand Design for Directed Assembly

The design of ligands is fundamental to controlling the outcome of supramolecular self-assembly. In complexes of this compound, the phenyl groups are not merely bulky substituents; they are functional components that can be modified to direct the assembly of desired architectures. By introducing functional groups onto these aromatic rings, researchers can encode specific recognition sites for hydrogen bonding or halogen bonding, thereby programming the way individual metal complexes interact with each other. This rational design approach allows for the creation of complex structures from simpler components, a cornerstone of modern supramolecular chemistry. nih.gov

Hydrogen Bonding and Aromatic Stacking in Metal-Organic Frameworks

In the context of metal-organic frameworks (MOFs), both hydrogen bonding and aromatic (π-π) stacking are pivotal in defining the final three-dimensional structure. rsc.orgnih.gov While the dibenzoylmethane ligand itself does not possess classical hydrogen bond donors, coordinated solvent molecules or other ancillary ligands can provide sites for hydrogen bonding. mdpi.com

More significantly, the phenyl rings of the ligand are ideally suited for π-π stacking interactions. nih.gov These interactions, though weaker than coordination bonds, are highly directional and play an essential role in dictating the packing of the frameworks. researchgate.net The cooperation between hydrogen bonding and π-π stacking can create a robust network of non-covalent forces that reinforces the structure formed by the primary coordination bonds. rsc.orgresearchgate.net This synergy is critical for stabilizing the extended lattices of MOFs and influences key properties such as porosity, stability, and guest-host interaction capabilities. rsc.org

Advanced Spectroscopic Techniques for Characterizing 1,3 Diphenyl 2,4 Pentanedione

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 1,3-Diphenyl-2,4-pentanedione, offering insights into its proton and carbon environments and their connectivity.

¹H NMR Chemical Shifts and Coupling Patterns

The proton NMR spectrum of this compound displays characteristic signals that correspond to its unique structural features. In its enol form, a distinct signal for the enolic proton (OH) is observed at approximately 16.50 ppm, indicating strong intramolecular hydrogen bonding. orgsyn.org The phenyl groups exhibit multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. rsc.org For instance, in a derivative, multiplets are observed in the ranges of 7.57–7.43 ppm, 7.35–7.16 ppm, and 7.13–7.00 ppm, corresponding to the different protons of the phenyl rings. rsc.org The methine proton (CH) in the diketone backbone also gives a characteristic signal.

Table 1: ¹H NMR Chemical Shifts for this compound and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Enolic OH | ~16.50 | s (singlet) | orgsyn.org |

| Aromatic CH | 7.00 - 8.00 | m (multiplet) | rsc.org |

| Aromatic CH | 7.57 - 7.43 | m (multiplet) | rsc.org |

| Aromatic CH | 7.35 - 7.16 | m (multiplet) | rsc.org |

| Aromatic CH | 7.13 - 7.00 | m (multiplet) | rsc.org |

¹³C NMR Characterization and Structural Assignments

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The carbonyl carbons of the diketo form typically appear in the range of 190-200 ppm. For example, in a related structure, signals for the carbonyl carbons are observed at 197.4, 194.2, and 193.6 ppm. rsc.org The carbons of the phenyl groups produce a series of signals in the aromatic region, generally between 125 and 140 ppm. rsc.org Specific assignments for a derivative show resonances at 134.6, 134.1, 133.9, 133.8, 133.6, 131.0, 129.8, 129.7, 128.8, 128.7, 128.5, and 127.6 ppm. rsc.org The central carbon of the pentanedione chain also has a characteristic chemical shift.

Table 2: ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 197.4, 194.2, 193.6 | rsc.org |

| Aromatic C | 134.6, 134.1, 133.9, 133.8, 133.6, 131.0 | rsc.org |

| Aromatic C | 129.8, 129.7, 128.8, 128.7, 128.5, 127.6 | rsc.org |

| Central C of diketone | 95.8 | rsc.org |

2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and mapping the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to trace the connectivity between adjacent protons, such as those within the phenyl rings and between the methine and methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, like the carbonyl carbons, by their correlation with nearby protons, and for establishing the connectivity between the phenyl rings and the pentanedione backbone.

These techniques, used in combination, provide a complete and detailed picture of the molecular structure of this compound in solution. acs.org

Detailed Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound, particularly the carbonyl and enol moieties, as well as the vibrations associated with the phenyl rings.

Carbonyl and Enol Stretching Frequencies

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) and enol (C=C and O-H) groups. The diketo form exhibits characteristic C=O stretching vibrations. stackexchange.com In similar β-diketones, these stretches appear around 1728 cm⁻¹ and 1708 cm⁻¹. stackexchange.com The enol form shows a C=C stretching vibration, often observed around 1606 cm⁻¹. stackexchange.com The broad O-H stretching vibration of the enol, which is involved in strong intramolecular hydrogen bonding, can be found in the 3200-2400 cm⁻¹ region. stackexchange.com Conjugation with the phenyl rings can shift the carbonyl absorption to lower wavenumbers. pressbooks.pub For instance, a derivative shows multiple carbonyl-related peaks at 1728, 1710, 1695, and 1670 cm⁻¹. rsc.org

Table 3: Characteristic IR Frequencies for this compound and its Analogs

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (keto) | C=O stretch | 1728, 1708 | stackexchange.com |

| Enol | C=C stretch | ~1606 | stackexchange.com |

| Enol | O-H stretch | 3200 - 2400 | stackexchange.com |

| Carbonyl (derivative) | C=O stretch | 1728, 1710, 1695, 1670 | rsc.org |

Vibrational Modes Associated with Phenyl Moieties

The phenyl groups in this compound give rise to several characteristic absorption bands in the IR spectrum. These include:

C-H stretching vibrations of the aromatic ring, which typically appear above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, which are observed in the 1600-1450 cm⁻¹ region. These can sometimes overlap with the enol C=C stretch.

Out-of-plane C-H bending vibrations , which are found in the 900-675 cm⁻¹ range. The exact position of these bands can provide information about the substitution pattern of the phenyl ring. For example, strong bands are often seen around 760 cm⁻¹ and 690 cm⁻¹, which are characteristic of monosubstituted benzene (B151609) rings. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

π-π* Transitions and Conjugation Effects

The electronic spectrum of this compound is characterized by strong absorptions arising from π-π* transitions. The conjugated system, which includes the two phenyl rings and the β-dicarbonyl moiety, allows for the delocalization of π-electrons across the molecule. This extended conjugation reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org Consequently, the molecule absorbs light at longer wavelengths compared to non-conjugated systems. libretexts.org

In related conjugated β-diketones, broad absorption bands are observed that are attributed to π-π* transitions. scholarsresearchlibrary.com For instance, some conjugated β-diketones exhibit two main absorption bands around 270 nm and 370 nm, corresponding to π-π* and n-π* transitions. scholarsresearchlibrary.com In other complex β-diketone derivatives, broad absorption bands between 300 and 450 nm are assigned to π-π* transitions, which may be mixed with intramolecular charge-transfer (ICT) transitions. researchgate.net The phenyl groups in this compound are expected to significantly influence the position and intensity of these absorption maxima. The extent of conjugation has a direct impact on the λmax value; as the conjugated system expands, the absorption maximum shifts to a longer wavelength, an effect known as a bathochromic or red shift. libretexts.org

| Transition Type | Typical Wavelength Range for Conjugated β-Diketones | Contributing Moieties |

|---|---|---|

| π-π | ~270 nm and ~300-450 nm | Phenyl rings, C=C and C=O groups in the enol form |

| n-π | ~370 nm | Carbonyl oxygen lone pairs |

Solvatochromism Studies

Solvatochromism describes the change in a substance's color, or more accurately, its UV-Vis absorption spectrum, when dissolved in different solvents of varying polarity. This phenomenon arises from differential solvation of the ground and excited states of the molecule. mdpi.com For β-diketones, which can exist in keto-enol tautomeric forms, the solvent polarity can influence this equilibrium and thus the electronic transitions. mdpi.com

Studies on related β-diketone systems have demonstrated solvatochromic effects. For example, certain azepane-substituted β-diketones show a red-shifted emission in more polar solvents, which is indicative of positive solvatochromism. nsf.gov This suggests that the excited state is more polar than the ground state and is better stabilized by polar solvents. Conversely, negative solvatochromism, or a hypsochromic (blue) shift with increasing solvent polarity, can also occur. mdpi.com The specific solvatochromic behavior of this compound would depend on the change in its dipole moment upon electronic transition. Given the presence of polar carbonyl groups and polarizable phenyl rings, it is expected to exhibit solvatochromism, where changes in solvent polarity would shift the λmax of its absorption bands. scribd.comsapub.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. ualberta.ca

Molecular Ion Detection and Accurate Mass Determination

HRMS allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, the molecular formula is C₁₇H₁₆O₂. nist.gov This provides a theoretical monoisotopic mass that can be compared to the experimentally determined value from HRMS. The detection of the molecular ion peak (M⁺·) is a critical first step in the analysis. The NIST (National Institute of Standards and Technology) database lists a molecular weight of 252.3077 g/mol for this compound. nist.gov PubChem provides the more precise monoisotopic mass of 252.115029749 Da. nih.gov The high resolution of the mass spectrometer enables the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₂ | NIST nist.gov |

| Molecular Weight (g/mol) | 252.3077 | NIST nist.gov |

| Monoisotopic Mass (Da) | 252.115029749 | PubChem nih.gov |

Fragmentation Pathways and Structural Insights

Upon ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. libretexts.org For β-diketones, characteristic fragmentation pathways often involve cleavages of the bonds adjacent to the carbonyl groups and rearrangements. core.ac.uk

The mass spectra of related pentanediones show distinct fragmentation patterns. For example, in substituted pentane-2,4-diones, common fragmentation reactions include McLafferty rearrangements and allylic cleavages. core.ac.uk A McLafferty rearrangement can lead to the elimination of a neutral molecule, such as a ketene, while allylic cleavage can result in the loss of a substituent. core.ac.uk For this compound, one would expect to see fragments corresponding to the loss of key structural units. The presence of phenyl groups would likely lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, and a benzoyl cation (C₆H₅CO⁺) at m/z 105. Cleavage of the C-C bonds within the pentanedione backbone would also produce characteristic fragments. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, it is highly probable that it also crystallizes in the enol form. An XRD study would precisely locate the positions of the two phenyl rings and determine their orientation relative to the planar enol ring. It would also reveal details about the crystal packing and any intermolecular interactions, such as π-π stacking between the phenyl rings, which can influence the material's bulk properties. researchgate.net The crystal structure of metal complexes containing the related 1,3-diphenyl-1,3-propanedione ligand has been solved, providing insight into the coordination chemistry of such ligands. tandfonline.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 19.2961(6) |

| b (Å) | 6.8561(2) |

| c (Å) | 7.5935(2) |

| Z | 4 |

Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available in published crystallographic data.

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed tables of bond lengths, bond angles, and dihedral angles for this compound cannot be provided as no experimentally determined crystal structure has been found.

Intermolecular Interactions in the Crystalline Lattice

A description of the intermolecular interactions, such as hydrogen bonding or van der Waals forces, within the crystal lattice of this compound is contingent on the analysis of its crystal structure, which is not currently available.

Theoretical and Computational Investigations of 1,3 Diphenyl 2,4 Pentanedione

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For a compound like 1,3-diphenyl-2,4-pentanedione, these studies would provide deep insights into its stability, reactivity, and electronic characteristics.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly the rotation around its single bonds, means it can exist in various spatial arrangements or conformations.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These computational approaches allow for the simulation of spectra, which can aid in the interpretation of experimental data and the structural characterization of compounds. mdpi.com

Computational methods can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.